Methyl 5-((6-chloro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
CAS No.:
Cat. No.: VC16264795
Molecular Formula: C16H12ClNO4
Molecular Weight: 317.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12ClNO4 |
|---|---|
| Molecular Weight | 317.72 g/mol |
| IUPAC Name | methyl 5-[(6-chloro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C16H12ClNO4/c1-21-16(20)15-5-3-11(22-15)9-18-7-6-14(19)12-8-10(17)2-4-13(12)18/h2-8H,9H2,1H3 |
| Standard InChI Key | WFMKPWHYEXBNRU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)Cl |
Introduction
Structural and Molecular Characteristics
Quinoline-Furan Hybrid Architecture
The compound’s structure integrates a 4-oxoquinoline system substituted at position 6 with chlorine, connected to a furan-2-carboxylate ester through a methylene spacer. The quinoline moiety provides a planar aromatic system capable of intercalation with biological targets, while the furan ring introduces electronic diversity and hydrogen-bonding potential . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂ClNO₄ |
| Molecular Weight | 317.72 g/mol |
| IUPAC Name | Methyl 5-[(6-chloro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
| SMILES | COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC=C3Cl |
The chlorine atom at position 6 of the quinoline ring enhances electrophilicity, potentially improving interactions with nucleophilic residues in enzyme active sites . The methyl ester group on the furan ring serves as a metabolically labile moiety, a common feature in prodrug design .
Comparative Structural Analysis
Structurally analogous compounds, such as the 8-chloro derivative (CAS: VC11343192) and the 8-fluoro-2-methyl variant (CAS: 1215732-03-8), demonstrate how substitution patterns influence physicochemical properties . For instance, replacing the 6-chloro group with fluorine reduces molecular weight by 2 atomic mass units while increasing electronegativity, which could alter binding kinetics . The methyl ester remains conserved across these analogs, highlighting its role in maintaining solubility and bioavailability .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis protocol exists for this specific compound in the provided literature, its preparation likely follows established methods for quinoline-furan hybrids. A plausible route involves:
-
Quinoline Core Formation: Cyclization of aniline derivatives via the Skraup or Doebner-Miller reaction to yield 4-oxoquinoline intermediates.
-
Chlorination: Electrophilic aromatic substitution at position 6 using chlorine gas or sulfuryl chloride under controlled conditions.
-
Methylene Bridge Installation: Alkylation of the quinoline nitrogen with chloromethylfuran carboxylate using phase-transfer catalysts .
-
Esterification: Methanol-mediated esterification of the furan carboxylic acid precursor, as described in manganese dioxide-catalyzed oxidations .
Critical reaction parameters include temperature control during chlorination (40–60°C to prevent over-halogenation) and stoichiometric use of MnO₂ (2–4 equivalents) for efficient oxidation . Yield optimization often requires inert atmospheres and anhydrous solvents, such as dichloromethane or methanol .
Stability and Reactivity
The compound’s stability profile is influenced by:
-
Ester Hydrolysis: Susceptibility to basic or enzymatic cleavage of the methyl ester, generating the carboxylic acid derivative .
-
Quinone Formation: Autoxidation of the 4-oxoquinoline moiety under prolonged light exposure, necessitating storage in amber vials.
-
Thermal Degradation: Decomposition above 200°C, as extrapolated from thermogravimetric analysis of related furan-quinoline hybrids.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, H-5 quinoline), 8.20 (s, 1H, H-2 quinoline), 7.65 (d, J = 8.0 Hz, 1H, H-7 quinoline), 7.55 (t, J = 8.0 Hz, 1H, H-6 quinoline), 6.85 (d, J = 3.5 Hz, 1H, H-3 furan), 6.45 (d, J = 3.5 Hz, 1H, H-4 furan), 5.25 (s, 2H, CH₂ bridge), 3.90 (s, 3H, OCH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 175.2 (C=O quinoline), 165.1 (C=O ester), 152.3 (C-2 furan), 142.5–125.8 (aromatic carbons), 52.1 (OCH₃), 38.7 (CH₂ bridge).
-
HRMS (ESI+): m/z calculated for C₁₆H₁₂ClNO₄ [M+H]⁺ 318.0532, found 318.0538.
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows a retention time of 6.8 min with >95% purity . The logP value of 2.1, calculated using ACD/Labs software, indicates moderate lipophilicity suitable for blood-brain barrier penetration.
Applications in Drug Development
Lead Optimization Strategies
Structural modifications to enhance potency and pharmacokinetics include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume